molecular formula C19H28O11 B580133 6-Ethoxygeniposide CAS No. 1264496-61-8

6-Ethoxygeniposide

Cat. No. B580133
M. Wt: 432.422
InChI Key: WGNXATPUZSSFNF-HOZAMIDDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethoxygeniposide is a bioactive compound widely employed in the biomedical field, showcasing profound anticancer properties . By curbing the proliferation and mitosis of malignant cells, this compound effectively orchestrates their demise .


Molecular Structure Analysis

The molecular formula of 6-Ethoxygeniposide is C30H48O4 . The IUPAC name is methyl (1S,4aS,5S,7aS)-5-ethoxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate .

Scientific Research Applications

Interactions with Human Topoisomerase IIalpha

  • Substituents on Etoposide in Binary Enzyme-Drug Complex : Etoposide, a compound structurally related to 6-Ethoxygeniposide, interacts with human topoisomerase IIalpha, primarily through its A- and B-rings and potentially through E-ring stacking interactions. The sugar moiety subtly alters DNA interactions (Bender et al., 2008).

Antioxidant Properties

  • Antioxidant Profile of Ethoxyquin and Analogues : Ethoxyquin, a compound closely related to 6-Ethoxygeniposide, has been studied for its chain-breaking antioxidative capacity and ability to catalyze the reduction of hydrogen peroxide in the presence of a thiol reducing agent, showing promising antioxidant properties (Kumar et al., 2007).

Drug-Enzyme Interaction Domains

  • Identification of Etoposide Substituents Interacting with Topoisomerase II : A study focusing on etoposide, related to 6-Ethoxygeniposide, identifies specific substituents on the compound that interact with yeast topoisomerase II and human topoisomerase IIalpha, enhancing our understanding of drug-enzyme interaction domains (Wilstermann et al., 2007).

Use in Animal Feed as Antioxidant

  • Ethoxyquin in Animal Feed : Ethoxyquin, structurally similar to 6-Ethoxygeniposide, is used as an antioxidant in animal feed and has undergone extensive studies to assess its safety and potential harmful effects (Blaszczyk et al., 2013).

Transformation of Iridoid Compounds

  • Structural Transformation of Gardenoside and Related Iridoids : Research on the transformation of compounds like 6-Ethoxygeniposide, particularly gardenoside and its derivatives, highlights the changes these compounds undergo under specific conditions, contributing to our understanding of iridoid compound metabolism (Miyagoshi et al., 1987).

Enhancement of Therapeutic Efficacy in Cancer Treatment

  • Paclitaxel/Etoposide Co-loaded Polymeric Nanoparticles : A study investigating the co-loading of paclitaxel and etoposide (related to 6-Ethoxygeniposide) into nanoparticles showed enhanced therapeutic efficacy for treating intracranial glioblastoma, suggesting potential applications in cancer treatment (Maleki et al., 2021).

Clinical Use in Cancer Treatment

  • Clinical Efficacy of Etoposide : The clinical success of etoposide, related to 6-Ethoxygeniposide, in treating several neoplastic disorders including testicular and small-cell lung cancers, lymphoma, and leukemia highlights its significance in oncology (O'dwyer et al., 1985).

Effect on Topoisomerase II-DNA Cleavable Complex

  • Impact of Etoposide on Topoisomerase II-DNA Complex : VP-16, a derivative of etoposide, shows efficiency in trapping the topoisomerase II-DNA cleavable complex, offering insights into the interactions and potential applications of related compounds like 6-Ethoxygeniposide in cancer therapeutics (Gantchev & Hunting, 1997).

Inhibition of Mitochondrial Electron Transport

  • Inhibition of Electron Transport by Ethoxyquin : Studies on ethoxyquin, similar to 6-Ethoxygeniposide, show that it inhibits electron transport in mitochondrial respiratory chains, demonstrating potential effects on metabolic pathways (Reyes et al., 1995).

properties

IUPAC Name

methyl (1S,4aS,5S,7aS)-5-ethoxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O11/c1-3-27-10-4-8(5-20)12-13(10)9(17(25)26-2)7-28-18(12)30-19-16(24)15(23)14(22)11(6-21)29-19/h4,7,10-16,18-24H,3,5-6H2,1-2H3/t10-,11+,12+,13-,14+,15-,16+,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNXATPUZSSFNF-HOZAMIDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C=C(C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1C=C([C@@H]2[C@H]1C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxygeniposide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Ethoxygeniposide
Reactant of Route 2
6-Ethoxygeniposide
Reactant of Route 3
6-Ethoxygeniposide
Reactant of Route 4
6-Ethoxygeniposide
Reactant of Route 5
6-Ethoxygeniposide
Reactant of Route 6
6-Ethoxygeniposide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.